molecular formula C6H4BrNS B8763180 2-(2-Bromothiophen-3-yl)acetonitrile

2-(2-Bromothiophen-3-yl)acetonitrile

Cat. No. B8763180
M. Wt: 202.07 g/mol
InChI Key: OMIQYGIQNSOEIX-UHFFFAOYSA-N
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Patent
US07786132B2

Procedure details

2-(2-Bromothiophen-3-yl)acetonitrile (1.44 g, 7.13 mmol) was added slowly to a stirred solution of borane in THF (1.0 M, 15.7 mL, 15.7 mmol). The mixture was then heated to reflux for 14 h. The reaction mixture was allowed to cool to ambient temperature before residual borane was destroyed by careful dropwise addition of MeOH (10 mL). After the quench was complete, HCl gas was bubbled through the solution for 20 min and then the solvent was removed in vacuo. The residue was dissolved again in MeOH (20 mL) and concentrated twice more. The resulting white solid was dissolved in a biphasic mixture of dichloromethane and 1 N aqueous NaOH. The organic layer was separated, washed with brine, dried and concentrated to a colorless oil (1.34 g, 6.50 mmol, 92% yield). MS (M+H)+ 206/208.
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
92%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[CH2:7][C:8]#[N:9].B.C1COCC1>>[Br:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[CH2:7][CH2:8][NH2:9]

Inputs

Step One
Name
Quantity
1.44 g
Type
reactant
Smiles
BrC=1SC=CC1CC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
15.7 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 14 h
Duration
14 h
CUSTOM
Type
CUSTOM
Details
was destroyed by careful dropwise addition of MeOH (10 mL)
CUSTOM
Type
CUSTOM
Details
HCl gas was bubbled through the solution for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved again in MeOH (20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated twice more
DISSOLUTION
Type
DISSOLUTION
Details
The resulting white solid was dissolved in a biphasic mixture of dichloromethane and 1 N aqueous NaOH
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC=1SC=CC1CCN
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.5 mmol
AMOUNT: MASS 1.34 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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